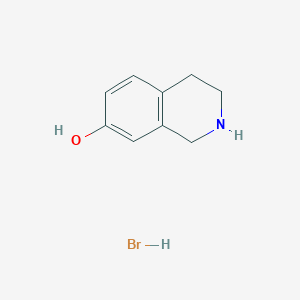

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSRGWJKMHOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459105 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110192-19-3, 66393-01-9 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Amino Precursors in Strong Acid

One of the primary methods involves hydrolyzing an amino-substituted tetrahydroquinoline or tetrahydroisoquinoline derivative to yield the 7-hydroxy compound. This is achieved by:

- Using strong aqueous acids such as hydrobromic acid, phosphoric acid, sulfuric acid, methanesulfonic acid, or trifluoromethanesulfonic acid.

- Heating the reaction mixture to temperatures between 140°C and 180°C, preferably around 165°C.

- Conducting the reaction at atmospheric or elevated pressure.

The amino group is hydrolyzed off, resulting in the formation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline, which can then be converted to its hydrobromide salt by treatment with hydrobromic acid.

Alkylation and Salt Formation

Following the hydrolysis, the free base 7-hydroxy-1,2,3,4-tetrahydroisoquinoline can be alkylated or directly converted into the hydrobromide salt:

- Alkylation can be performed using alkyl halides such as trifluoroethyl tosylate or trifluorochloropropane in the presence of aqueous sodium acetate under pressure (e.g., 150°C and 200 psi).

- The hydrobromide salt is formed by adding a solution of hydrogen bromide (e.g., 33% in acetic acid) to the compound at room temperature, followed by solvent evaporation and lyophilization to obtain the hydrobromide as a solid.

Nitration and Reduction Route

Another approach involves:

- Nitration of tetrahydroquinoline derivatives, primarily at the 7-position, to form nitroquinoline intermediates.

- Recrystallization to isolate the 7-nitro isomer.

- Reduction or hydrolysis of the nitro group to an amino group, followed by hydrolysis in strong acid to yield the 7-hydroxy compound.

- Conversion to hydrobromide salt as described above.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Mixed acid nitration | Ambient | Atmospheric | ~50 (pure 7-isomer) | Crude yield near quantitative |

| Amino group hydrolysis | Strong acid (HBr, H2SO4, H3PO4, etc.) | 140–180 | Atmospheric or higher | Not specified | Preferred ~165°C, hydrolysis of amino group |

| Alkylation | Alkyl halides (e.g., trifluoroethyl tosylate) | 150 | 200 psi | Not specified | In aqueous sodium acetate |

| Hydrobromide salt formation | HBr in acetic acid (33%) | Room temperature | Atmospheric | ~100 (quantitative) | Stirring for 3 hours, solvent evaporation |

Research Findings and Analytical Data

- The hydrobromide salt of 1,2,3,4-tetrahydroisoquinolin-7-ol is typically obtained as a white solid with melting points around 85–96°C (decomposition).

- Infrared spectroscopy shows characteristic hydroxyl and hydrobromide absorption bands (e.g., ν_max around 3380 cm⁻¹ for OH).

- Nuclear Magnetic Resonance (NMR) data confirm the structure, with aromatic and aliphatic proton signals consistent with the tetrahydroisoquinoline skeleton and hydroxyl substitution.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Form | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis of amino precursor | 7-amino-1,2,3,4-tetrahydroisoquinoline | Strong acid (HBr, H2SO4, etc.), 140–180°C | 7-hydroxy compound + hydrobromide salt | High purity, straightforward | Requires strong acid and heat |

| Alkylation + salt formation | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline | Alkyl halides, aqueous sodium acetate, pressure | Alkylated hydrobromide salt | Enables functionalization | Requires pressure reactor |

| Nitration + reduction | Tetrahydroquinoline derivatives | Mixed acid nitration, reduction, hydrolysis | 7-hydroxy compound + hydrobromide salt | High regioselectivity | Multi-step, moderate yield |

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrobromide undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form decahydroisoquinoline under hydrogenation conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is part of a larger class of tetrahydroisoquinoline derivatives known for their diverse biological activities. These compounds have been investigated for their potential as therapeutic agents against various diseases, including neurodegenerative disorders and cancers.

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives can interact with neurotransmitter receptors, making them potential candidates for treating neurological conditions. For instance, compounds based on this scaffold have been studied for their antagonistic activity at the orexin-1 receptor, which is implicated in sleep regulation and appetite control. A study demonstrated that modifications at the 7-position of the tetrahydroisoquinoline significantly enhanced potency and selectivity towards the orexin-1 receptor, indicating a promising avenue for developing treatments for obesity and sleep disorders .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For example, studies have shown that certain modifications to the 1,2,3,4-tetrahydroisoquinoline structure can lead to increased reactive oxygen species levels in cancer cells, promoting apoptosis. In particular, compounds designed to target colorectal cancer have demonstrated efficacy by disrupting cellular redox balance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Various studies have explored how different substituents at specific positions on the tetrahydroisoquinoline scaffold affect its pharmacological properties.

Modifications at Position 7

Substituents at position 7 have been shown to significantly influence the activity of these compounds. For example:

| Substituent | Activity Level | Notes |

|---|---|---|

| Hydroxyl | Moderate | Enhances receptor binding |

| Bromine | High | Increases lipophilicity and potency |

| Methyl | Low | Reduces interaction with targets |

These findings suggest that careful consideration of substituent types can lead to improved drug candidates with higher efficacy and selectivity .

Case Studies

Several case studies illustrate the application of this compound in drug development:

Orexin Receptor Antagonists

In a study focused on orexin receptor antagonists derived from tetrahydroisoquinoline scaffolds, researchers synthesized a series of compounds with varying substituents at both the 1 and 7 positions. One notable compound exhibited a K_e value of 5.7 nM for orexin-1 receptor binding while maintaining low lipophilicity (clogP = 3.07), indicating its potential as a therapeutic agent with favorable pharmacokinetic properties .

Anticancer Agents

Another study synthesized novel tetrahydroquinolinones targeting colorectal cancer cells. The results indicated that specific derivatives could effectively inhibit cancer cell proliferation by inducing oxidative stress through ROS generation . These findings underscore the compound's versatility in addressing different therapeutic targets.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroisoquinoline scaffold is highly versatile, with modifications at key positions (e.g., 1-, 2-, 6-, 7-, or 8-positions) leading to distinct chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Hydroxyl Group (7-position): Enhances solubility and hydrogen-bonding interactions with biological targets, as seen in 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives . Sulfonyl Groups (2-position): Methylsulfonyl (in C₁₁H₁₃NO₄S) and ethylsulfonyl (in C₂₁H₂₀N₂O₅S) substituents improve binding affinity to enzymes like kinases and proteases, with ethylsulfonyl derivatives showing longer half-lives in vivo . Halogenation (7-Fluoro): Fluorine substitution increases metabolic stability and blood-brain barrier penetration, making 7-fluoro derivatives promising for neurotherapeutics .

Salt Forms and Pharmacokinetics: Hydrochloride and hydrobromide salts (e.g., C₁₀H₁₄BrNO vs. C₁₁H₁₆ClNO₂) influence solubility and crystallization behavior, impacting formulation strategies .

Structural Rigidity vs. Flexibility: The tetrahydroisoquinoline core provides rigidity, while substituents like propionyl (C₁₂H₁₆ClNO) or chromene-carboxamide (C₂₁H₂₀N₂O₅S) introduce flexibility, affecting target selectivity .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-7-ol hydrobromide (THIQ-HBr) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C₉H₁₂BrNO

- Molecular Weight : Approximately 230.10 g/mol

- Structure : The compound features a tetrahydroisoquinoline structure, which is known for its diverse biological activities.

THIQ-HBr exhibits several mechanisms that contribute to its biological activity:

- Neuroprotective Effects : It has been shown to protect dopaminergic neurons from neurotoxic agents such as 1-methyl-4-phenylpyridinium ion (MPP+). This protective effect is attributed to its ability to scavenge free radicals and inhibit monoamine oxidase (MAO) activity.

- Antidepressant-Like Activity : In animal models, THIQ-HBr has demonstrated antidepressant-like effects comparable to those of imipramine. This suggests a potential role in modulating neurotransmitter levels in the brain.

- Interaction with Neurotransmitter Systems : The compound may also antagonize the glutamatergic system, further supporting its neuroprotective properties.

Neuroprotection

A significant body of research indicates that THIQ-HBr can mitigate the effects of neurodegeneration. For instance:

- Case Study : In a study involving rats treated with rotenone (a neurotoxin), THIQ-HBr administration resulted in reduced mortality and biochemical alterations typically associated with dopaminergic neurodegeneration.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of THIQ derivatives:

- Study Findings : A series of THIQ analogs were evaluated for their antibacterial properties against various pathogens. Notably, certain derivatives exhibited potent activity against Gram-negative bacteria, indicating their potential as therapeutic agents against infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is influenced by their structural features. Studies have identified key modifications that enhance efficacy:

| Compound | Key Modification | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | Methylation | Enhanced neuroprotective effects |

| 6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol | Chlorination | Increased antimicrobial activity |

| 7-Hydroxyisoquinoline | Hydroxylation | Altered interaction with neurotransmitter systems |

These modifications suggest that even slight changes in chemical structure can significantly impact biological efficacy.

Research Applications

THIQ-HBr serves as a valuable scaffold in medicinal chemistry:

Q & A

Basic: What synthetic routes are recommended for preparing 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization of appropriately substituted precursors followed by hydrobromide salt formation. For example, bromination at the 7-position can be achieved using hydrobromic acid (HBr) in acetonitrile under controlled低温 conditions (0°C) to minimize side reactions . Yield optimization may require adjusting stoichiometric ratios of HBr, reaction time, and temperature. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) ensures high purity. Reaction progress should be monitored by TLC (Rf ~0.3 in 9:1 DCM/MeOH) or HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Advanced: How do counterion variations (e.g., HBr vs HCl) influence the physicochemical and biological properties of tetrahydroisoquinoline derivatives?

Answer:

Counterions significantly impact solubility, crystallinity, and bioavailability. Hydrobromide salts often exhibit higher aqueous solubility compared to hydrochlorides due to differences in lattice energy and ion hydration . For instance, in pharmacokinetic studies, HBr salts may demonstrate enhanced dissolution rates in simulated gastric fluid (pH 1.2), improving oral bioavailability. However, bromide ions can introduce challenges in NMR characterization (e.g., quadrupolar broadening). Biological activity discrepancies between HBr and HCl salts should be evaluated via comparative assays (e.g., IC50 in enzyme inhibition studies), with attention to counterion-specific interactions in binding pockets .

Basic: What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy:

- 1H NMR (DMSO-d6): Aromatic protons at δ 6.8–7.2 ppm (doublets for 7-OH substitution), NH/OH signals at δ 9.5–10.5 ppm (broad).

- 13C NMR : Quaternary carbons near the hydroxyl group appear at δ 150–160 ppm.

- IR Spectroscopy : Broad O–H stretch (~3200 cm⁻¹) and C–Br vibration (~600 cm⁻¹).

- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 226 (calculated for C9H10BrNO).

- X-ray Diffraction : Resolves crystal packing and confirms bromide ion coordination .

Advanced: How can contradictions between in vitro and in vivo biological activity data for tetrahydroisoquinoline derivatives be resolved?

Answer:

Discrepancies often arise from metabolic instability, poor membrane permeability, or off-target effects. Strategies include:

- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).

- Pro-drug Design : Mask polar groups (e.g., esterification of hydroxyls) to enhance absorption.

- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or lipid-based carriers to improve solubility.

- In Silico Modeling : Predict binding affinity and ADMET properties using tools like Schrödinger Suite or MOE .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer:

Store at –20°C in amber vials under argon to prevent oxidation and hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC (e.g., new peaks at 254 nm) and quantify hydrolytic byproducts (e.g., free isoquinoline). Lyophilization improves long-term stability for biological assays .

Advanced: What strategies enable regioselective functionalization at the 7-position of the tetrahydroisoquinoline core?

Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 7-OH group, followed by electrophilic quenching (e.g., alkyl halides).

- Electrophilic Aromatic Substitution : Protect the hydroxyl as a silyl ether (TBSCl), then brominate with NBS (N-bromosuccinimide) in CCl4.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and aryl boronic acids require prior bromination at the 7-position .

Basic: How can researchers validate the purity of this compound for pharmacological studies?

Answer:

- HPLC : ≥95% purity using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid, retention time ~8.2 min).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 43.6%, H: 4.5%, N: 5.7%, Br: 32.2%).

- Karl Fischer Titration : Confirm water content <0.5% .

Advanced: What computational methods are suitable for predicting the biological target interactions of tetrahydroisoquinoline derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in receptors (e.g., serotonin transporters).

- MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability.

- QSAR Models : Train on datasets (IC50 values) to correlate substituent effects (e.g., Hammett σ values) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.